(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone
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Overview
Description
“(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of “(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone”. However, there are related compounds that have been synthesized using various methods23.Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, I couldn’t find specific information about the molecular structure of "(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone"4.Chemical Reactions Analysis
The chemical reactions of a compound refer to the transformations it undergoes when interacting with other compounds. Unfortunately, I couldn’t find specific information about the chemical reactions of "(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone"5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and solubility. Unfortunately, I couldn’t find specific information about the physical and chemical properties of "(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone"2.Scientific Research Applications
Antimicrobial Activity
A study by Sahib (2018) synthesized a series of azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones, starting from (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone. These compounds exhibited significant antimicrobial activities, showing promise as potential antimicrobial agents (Sahib, 2018). Similarly, Mohite and Bhaskar (2011) synthesized 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one from Schiff bases of 5-phenyltetrazole, demonstrating significant activity against tested bacteria and fungi (Mohite & Bhaskar, 2011).
Synthesis of Beta-Lactam Antibiotics
The compound also plays a crucial role in the synthesis of beta-lactam antibiotics. Ardura and López (2007) investigated the Co(CO)4--catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine to afford N-benzoyl-4-methyl-2-azetidinone and N-benzoyl-3-methyl-2-azetidinone, demonstrating the versatility of the compound in synthesizing complex molecular structures (Ardura & López, 2007).
Anti-Tubercular Agents
Thomas et al. (2014) focused on designing and developing novel azetidinone derivatives comprising 1,2,4-triazole for anti-tubercular activity. The study highlighted the potential of these derivatives in combating Mycobacterium tuberculosis, with some compounds showing good anti-tubercular activity compared to standard drugs (Thomas, George, & Harindran, 2014).
Safety And Hazards
The safety and hazards of a compound refer to the potential risks associated with its handling and use. Unfortunately, I couldn’t find specific information about the safety and hazards of "(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone"479.
Future Directions
The future directions of a compound refer to potential areas of research or application. Unfortunately, I couldn’t find specific information about the future directions of "(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone"1011.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide more detailed information about this compound.
properties
IUPAC Name |
(3R,4S)-1-benzoyl-4-phenyl-3-triethylsilyloxyazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3Si/c1-4-27(5-2,6-3)26-20-19(17-13-9-7-10-14-17)23(22(20)25)21(24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3/t19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFXBVOLZORTNG-VQTJNVASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440915 |
Source
|
Record name | (3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone | |
CAS RN |
149249-91-2 |
Source
|
Record name | (3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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